molecular formula C15H20FNO2 B2612356 Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate CAS No. 2248270-37-1

Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2612356
CAS No.: 2248270-37-1
M. Wt: 265.328
InChI Key: KWDWMCKFCYUQOT-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a fluorine atom, and a phenyl group

Preparation Methods

The synthesis of tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and phenyl group contribute to its binding affinity and specificity, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity or receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester, affecting its reactivity and biological activity.

    Tert-butyl 3-chloro-4-phenylpyrrolidine-3-carboxylate: Chlorine substitution instead of fluorine, leading to different chemical and biological properties.

    Tert-butyl 3-fluoro-4-methylpyrrolidine-3-carboxylate: Methyl group instead of phenyl, altering its steric and electronic characteristics.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)15(16)10-17-9-12(15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDWMCKFCYUQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CNCC1C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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